molecular formula C25H22F3N3O7S B11456703 1-({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butan-1-one

1-({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butan-1-one

Cat. No.: B11456703
M. Wt: 565.5 g/mol
InChI Key: PXRAPECJIGBTOJ-IBBHUPRXSA-N
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Description

(E)-[1-(2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE is a complex organic compound that features a variety of functional groups, including a benzodioxole moiety, a pyrimidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[1-(2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE typically involves multiple steps, starting with the preparation of the benzodioxole and pyrimidine intermediates. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include organometallic catalysts, strong acids, and bases to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be carefully controlled to optimize yield and purity. Techniques such as continuous flow chemistry might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-[1-(2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

(E)-[1-(2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for (E)-[1-(2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Chloroform: Another compound with a halogenated structure, used as a solvent.

    Trichloroethylene: Used in industrial applications for its solvent properties.

    Dichloromethane: Commonly used in organic synthesis and industrial processes.

Uniqueness

(E)-[1-(2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler compounds like chloroform or trichloroethylene.

Properties

Molecular Formula

C25H22F3N3O7S

Molecular Weight

565.5 g/mol

IUPAC Name

[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino] 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoate

InChI

InChI=1S/C25H22F3N3O7S/c1-15(16-9-10-20-21(12-16)37-14-36-20)31-38-23(32)8-5-11-39(33,34)24-29-18(13-22(30-24)25(26,27)28)17-6-3-4-7-19(17)35-2/h3-4,6-7,9-10,12-13H,5,8,11,14H2,1-2H3/b31-15+

InChI Key

PXRAPECJIGBTOJ-IBBHUPRXSA-N

Isomeric SMILES

C/C(=N\OC(=O)CCCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2OC)/C3=CC4=C(C=C3)OCO4

Canonical SMILES

CC(=NOC(=O)CCCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2OC)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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